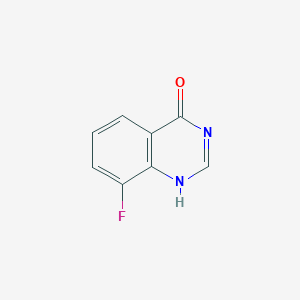

8-fluoro-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

8-fluoro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHLOFQPJIEWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)F)NC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Synthesis and Fluorination

The synthesis typically begins with 6-fluoroanthranilic acid or its derivatives. Acylation with acid chlorides under reflux conditions yields intermediate amides, which undergo dehydrative cyclization with acetic anhydride to form benzoxazinone precursors. For example, treatment of 6-fluoroanthranilic acid with acetyl chloride in toluene at 110°C for 6 hours produces the corresponding amide in 85% yield. Subsequent condensation with ammonium acetate in ethanol at 80°C facilitates cyclization to 8-fluoro-1H-quinazolin-4-one, though yields are moderate (55–65%) due to competing side reactions.

Optimization of Cyclization Conditions

Microwave-assisted synthesis reduces reaction times from hours to minutes. A model reaction using o-aminobenzamide and 4-fluorostyrene under neat conditions at 150°C for 20 minutes achieves 70% yield, compared to 56% yield in conventional heating. The absence of solvent minimizes byproduct formation, while additives like K₂CO₃ improve regioselectivity (Table 1).

Table 1. Comparative Yields of Cyclocondensation Methods

| Conditions | Catalyst | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Conventional heating | None | 80 | 6 h | 55 |

| Microwave irradiation | K₂CO₃ | 150 | 20 min | 70 |

| Solvent-free | Ac₂O | 120 | 1 h | 65 |

Suzuki-Miyaura Cross-Coupling for 8-Fluorination

Palladium-Catalyzed Coupling of 6-Bromo Precursors

A robust two-step approach involves Suzuki-Miyaura coupling of 6-bromo-1H-quinazolin-4-one with fluorinated boronic acids. The brominated intermediate is synthesized via cyclization of 6-bromoanthranilic acid, followed by Pd(dppf)Cl₂-catalyzed coupling (0.05 eq) with 2-fluorophenylboronic acid in toluene/dioxane (4:1). Microwave irradiation at 120°C for 20 minutes achieves 68% yield, outperforming traditional heating (50% yield at 80°C over 1 hour).

Substrate Scope and Limitations

Electron-deficient boronic acids (e.g., 3-CF₃-C₆H₄-B(OH)₂) exhibit lower reactivity (45% yield), whereas electron-neutral substrates like 4-F-C₆H₄-B(OH)₂ provide consistent results (65–70%). Steric hindrance at the 8-position necessitates higher catalyst loadings (0.1 eq Pd) for ortho-substituted derivatives.

Copper-Catalyzed Imidoylative Cross-Coupling

Reaction Mechanism and Scope

Copper(II) acetate mediates the coupling of ethyl 2-isocyanobenzoate with fluorinated amines to construct the quinazolinone core. For instance, treatment with 2-fluoroethylamine in CH₂Cl₂ at room temperature for 25 minutes affords this compound in 77% yield. The protocol tolerates diverse amines, including aryl and alkyl variants, though electron-poor amines require elevated temperatures (150°C under microwave).

Advantages Over Palladium Systems

This method eliminates the need for pre-functionalized boronic acids, streamlining synthesis. Catalyst loading is reduced to 5 mol% Cu(OAc)₂, and reactions proceed under aerobic conditions, enhancing practicality. However, regiochemical control remains challenging when multiple reactive sites are present.

Oxidative Annulation with Fluorinated Styrenes

One-Pot Synthesis via C–H Activation

A novel oxidative annulation strategy couples o-aminobenzamides with 8-fluorostyrenes using MnO₂ as the oxidant. In a representative procedure, heating at 120°C in DMF for 12 hours delivers the target compound in 60% yield. The reaction proceeds via imine formation followed by cyclodehydration, with the oxidant critical for dehydrogenation.

Solvent and Additive Effects

Polar aprotic solvents (DMF, DMSO) enhance yields by stabilizing intermediate species, while protic solvents (EtOH) suppress reactivity (Table 2). Additives like p-TsOH (10 mol%) accelerate cyclization, reducing reaction times to 8 hours.

Table 2. Solvent Optimization for Oxidative Annulation

| Solvent | Additive | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | None | 120 | 60 |

| DMSO | p-TsOH | 120 | 72 |

| EtOH | None | 120 | 30 |

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

8-fluoro-1H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substituting Agents: Halogens, alkylating agents

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often include various derivatives and intermediates that are valuable in further chemical synthesis and applications.

Scientific Research Applications

Medicinal Chemistry

8-Fluoro-1H-quinazolin-4-one has garnered attention for its potential therapeutic applications, particularly in treating various diseases:

- Anticancer Activity: Studies indicate that derivatives of quinazolinones exhibit significant cytotoxic effects against cancer cell lines, including breast cancer and leukemia . For instance, certain modifications to the quinazolinone structure have resulted in compounds with enhanced potency against resistant cancer strains.

- Antimicrobial Properties: Research has shown that quinazolinone derivatives possess antimicrobial activity against various pathogens, including Mycobacterium tuberculosis . The structural modifications of these compounds can lead to improved efficacy against resistant strains.

Drug Discovery

The compound has been investigated as a scaffold for developing new drugs targeting specific enzymes and receptors:

- SARS-CoV-2 Inhibitors: Recent studies have identified this compound derivatives as potential nonpeptidic inhibitors of the SARS-CoV-2 main protease (Mpro), showcasing their relevance in antiviral drug discovery . Structural optimizations have led to compounds with superior biochemical potency.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Mechanism of Action: The compound can bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways. This interaction is crucial for its anticancer and antimicrobial effects .

Case Studies

Several case studies highlight the effectiveness of this compound in research:

- Anticancer Research: A study demonstrated that a synthesized derivative exhibited significant cytotoxicity against multiple cancer cell lines, leading to cell cycle arrest at the G2/M phase .

- Antituberculosis Activity: Another investigation focused on quinazolinone benzoates as anti-tuberculosis agents, revealing promising results against multi-drug-resistant strains .

- SARS-CoV-2 Inhibition: A recent study identified novel inhibitors based on the quinazolinone scaffold that displayed potent activity against SARS-CoV-2 Mpro, emphasizing its potential in combating viral infections .

Mechanism of Action

The mechanism of action of 8-fluoro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs

Table 1 summarizes structurally related quinazolinone derivatives, highlighting substituent variations and similarity scores:

Structural Insights :

Physicochemical and Pharmacological Properties

- Solubility and Stability : this compound’s solubility is solvent-dependent, requiring tailored preparation methods, whereas nitro-substituted analogs may exhibit reduced aqueous solubility due to higher hydrophobicity .

- Pharmacological Potential: While this compound lacks explicit activity data, related quinazolinones demonstrate diverse applications. For example, triazoloquinazolinones (e.g., 4-benzyl-1-substituted-4H-triazoloquinazolin-5-ones) are potent H1-antihistaminic agents, suggesting that fluorine substitution at position 8 could modulate histamine receptor affinity .

Research Implications and Limitations

- Drug Design Relevance: The dihydroquinazolinone scaffold is a well-established pharmacophore, with substitutions at positions 6, 7, and 8 critical for tuning bioactivity . The fluorine atom in this compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .

- Data Gaps : Direct comparative studies on the biological activity of this compound versus its analogs are absent in the provided evidence. Current comparisons rely on structural and physicochemical inferences rather than empirical pharmacological data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.